molecular formula C18H19N3O2S B11290325 N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide

N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B11290325
M. Wt: 341.4 g/mol
InChI Key: RANZJLGEVUJENK-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a combination of pyrrole, thiazole, and carboxamide functional groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrrole rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl ACP reductase, which are crucial for bacterial growth and replication . The compound’s structure allows it to bind to these enzymes’ active sites, thereby blocking their activity and exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C18H19N3O2S/c1-13-16(20-18(24-13)21-11-5-6-12-21)17(22)19-10-9-14-7-3-4-8-15(14)23-2/h3-8,11-12H,9-10H2,1-2H3,(H,19,22)

InChI Key

RANZJLGEVUJENK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N2C=CC=C2)C(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

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